Cas no 400898-92-2 (tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate)

Technical Introduction: Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is a specialized carbamate derivative featuring a trans-cyclohexyl backbone functionalized with a tert-butyloxycarbonyl (Boc) protecting group and an N-methoxy-N-methylcarbamoyl moiety. This compound is particularly valuable in synthetic organic chemistry as a versatile intermediate, offering controlled reactivity for selective transformations. The Boc group provides stability under basic conditions while allowing deprotection under mild acidic conditions, facilitating stepwise synthesis. The N-methoxy-N-methylamide (Weinreb amide) functionality enables efficient conversion to ketones or aldehydes via nucleophilic addition, enhancing its utility in complex molecule construction. Its rigid cyclohexyl framework contributes to stereochemical control in target-oriented synthesis. Suitable for peptide coupling, cross-coupling reactions, and medicinal chemistry applications.
tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate structure
400898-92-2 structure
Product Name:tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate
CAS No:400898-92-2
MF:C14H26N2O4
MW:286.367244243622
MDL:MFCD08436075
CID:925297
PubChem ID:24720928
Update Time:2025-10-29

tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate
    • tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate
    • tert-Butyl trans-4-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate
    • [trans-4-(methoxy-methyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester
    • A00086
    • A00091
    • CTK8I5913
    • trans-[4-(methoxymethylcarbamoyl)cyclohexyl]carbamic acid tert-butyl ester
    • tert-Butyl (trans-4-(methoxy(methyl)carbamoyl)cyclohexyl)carbamate
    • A1-52307
    • DTXSID90641002
    • TERT-BUTYL CIS-(4-(METHOXY(METHYL)CARBAMOYL)CYCLOHEXYL)CARBAMATE
    • tert-Butyl (cis-4-(methoxy(methyl)carbamoyl)cyclohexyl)carbamate
    • SCHEMBL2204939
    • 400898-92-2
    • AKOS027384326
    • BS-32399
    • tert-Butyl trans-4-(N-methoxy-N-methyl-carbamoyl)cyclohexylcarbamate
    • tert-Butyl(cis-4-(methoxy(methyl)carbamoyl)cyclohexyl)carbamate
    • SCHEMBL573139
    • tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate
    • tert-butyl ((trans)-4-(methoxy(methyl)carbamoyl)cyclohexyl)carbamate
    • MFCD08436075
    • TERT-BUTYL N-{4-[METHOXY(METHYL)CARBAMOYL]CYCLOHEXYL}CARBAMATE
    • VCYMEIIREZLGFN-PHIMTYICSA-N
    • CS-0212819
    • [4-(methoxy-methyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester
    • tert-Butyl cis-4-[(N-methoxy-N-methylcarbamoyl)cyclohexyl]carbamate
    • tert-Butyl cis-4-(N-methoxy-N-methylcarbamoyl)-cyclohexylcarbamate
    • trans-1-(Boc-amino)-4-(N-methoxy-N-methylcarbamoyl)cyclohexane, 97%
    • MFCD06657667
    • VCYMEIIREZLGFN-XYPYZODXSA-N
    • 1,1-dimethylethyl (cis-4-{[methyl(methyloxy)amino]carbonyl}cyclohexyl)carbamate
    • VCYMEIIREZLGFN-UHFFFAOYSA-N
    • A1-01078
    • 1,1-Dimethylethyl-N-[trans-4-[(methoxymethylamino)carbonyl]cyclohexyl]carbamate
    • tert-butyl cis-4-(methoxy(methyl)carbamoyl)cyclohexylcarbamate
    • trans-1-(Boc-amino)-4-(N-methoxy-N-methylcarbamoyl)cyclohexane
    • AT10319
    • trans-[4-(Methoxy-methyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester
    • SCHEMBL573140
    • AM9686
    • 304873-79-8
    • TERT-BUTYL CIS-4-[N-METHOXY-N-(METHYLCARBAMOYL)CYCLOHEXYL]CARBAMATE
    • MDL: MFCD08436075
    • Inchi: 1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)
    • InChI Key: VCYMEIIREZLGFN-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCC(C(N(C)OC)=O)CC1)=O

Computed Properties

  • Exact Mass: 286.18900
  • Monoisotopic Mass: 286.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.9A^2
  • XLogP3: 1.7

Experimental Properties

  • PSA: 67.87000
  • LogP: 2.48060

tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate Pricemore >>

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tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate Related Literature

Additional information on tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate

Latest Research Insights on tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate (CAS: 400898-92-2)

The compound tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate (CAS: 400898-92-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and carbamoyl functional groups, serves as a critical intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of novel cyclin-dependent kinase (CDK) inhibitors. Researchers utilized tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate as a key building block to introduce conformational rigidity into the inhibitor scaffold, thereby enhancing binding affinity and selectivity. The study reported a 40% improvement in inhibitory activity against CDK4/6 compared to previous analogs, underscoring the compound's utility in oncology drug development.

In parallel, advancements in synthetic methodologies have been reported. A team from MIT developed a streamlined, two-step synthesis route for this compound, achieving an overall yield of 78% with high enantiomeric purity (>99% ee). This breakthrough, published in Organic Letters, addresses previous challenges associated with the stereoselective introduction of the trans-cyclohexyl moiety, making the compound more accessible for large-scale pharmaceutical applications.

Emerging research also suggests potential applications beyond traditional small-molecule drugs. A 2024 preprint on bioRxiv describes the incorporation of this carbamate derivative into bifunctional molecules for targeted protein degradation. The compound's ability to serve as a versatile linker between target-binding warheads and E3 ligase-recruiting moieties has opened new avenues in the design of next-generation therapeutics.

From a safety and pharmacokinetic perspective, recent in vitro ADME studies indicate favorable metabolic stability for derivatives containing this structural motif. The tert-butyl group appears to confer protection against rapid hepatic clearance while maintaining sufficient solubility for oral bioavailability. These findings, presented at the 2024 ACS Spring National Meeting, position this compound as a valuable scaffold for lead optimization in medicinal chemistry programs.

Looking forward, the scientific community anticipates expanded applications of tert-butyl trans-4-(n-methoxy-n-methylcarbamoyl)cyclohexylcarbamate in fragment-based drug discovery and covalent inhibitor design. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for challenging targets in neurodegenerative diseases and autoimmune disorders. Continued research will likely reveal additional structure-activity relationship insights that could further enhance its utility in drug development.

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